molecular formula C9H9I B3054568 Benzene, 1-iodo-2-(1-methylethenyl)- CAS No. 61161-21-5

Benzene, 1-iodo-2-(1-methylethenyl)-

Cat. No.: B3054568
CAS No.: 61161-21-5
M. Wt: 244.07 g/mol
InChI Key: FWEXDZADSNBYJJ-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-2-(1-methylethenyl)- is an organic compound with the molecular formula C9H9I. It is a derivative of benzene, where an iodine atom is attached to the benzene ring along with a 1-methylethenyl group. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-2-(1-methylethenyl)- typically involves the iodination of a precursor compound. One common method is the iodination of 2-(1-methylethenyl)benzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-iodo-2-(1-methylethenyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental and safety standards .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-iodo-2-(1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

Benzene, 1-iodo-2-(1-methylethenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-2-(1-methylethenyl)- involves its interaction with molecular targets through its iodine and 1-methylethenyl groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures. The pathways involved may include electrophilic aromatic substitution and radical-mediated reactions .

Comparison with Similar Compounds

  • Benzene, 1-iodo-2-methyl-
  • Benzene, 1-iodo-2-(iodomethyl)-
  • o-Cymene

Comparison: Benzene, 1-iodo-2-(1-methylethenyl)- is unique due to the presence of both an iodine atom and a 1-methylethenyl group on the benzene ring. This combination imparts distinct chemical reactivity and properties compared to similar compounds. For instance, Benzene, 1-iodo-2-methyl- lacks the 1-methylethenyl group, which affects its reactivity and applications .

Properties

IUPAC Name

1-iodo-2-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEXDZADSNBYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465489
Record name Benzene, 1-iodo-2-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61161-21-5
Record name Benzene, 1-iodo-2-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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